Silanamine, N-(4-bromophenyl)-N,1,1,1-tetramethyl-
CAS No.: 89232-80-4
Cat. No.: VC8006669
Molecular Formula: C10H16BrNSi
Molecular Weight: 258.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89232-80-4 |
|---|---|
| Molecular Formula | C10H16BrNSi |
| Molecular Weight | 258.23 g/mol |
| IUPAC Name | 4-bromo-N-methyl-N-trimethylsilylaniline |
| Standard InChI | InChI=1S/C10H16BrNSi/c1-12(13(2,3)4)10-7-5-9(11)6-8-10/h5-8H,1-4H3 |
| Standard InChI Key | LHUMYQKMSNAPBE-UHFFFAOYSA-N |
| SMILES | CN(C1=CC=C(C=C1)Br)[Si](C)(C)C |
| Canonical SMILES | CN(C1=CC=C(C=C1)Br)[Si](C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Silanamine, N-(4-bromophenyl)-N,1,1,1-tetramethyl- features a central silicon atom bonded to two trimethylsilyl (TMS) groups and a 4-bromophenyl moiety. The bromine atom at the para position of the aromatic ring enhances electrophilic substitution reactivity, while the TMS groups provide steric bulk and electron-donating effects . The compound’s InChIKey (YJYMZGDBOMZWSR-UHFFFAOYSA-N) and SMILES notation (CSi(C)N(c1ccc(Br)cc1)Si(C)C) further elucidate its connectivity .
Physical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.121 g/mL at 25°C | |
| Boiling Point | 156–158°C at 23 mmHg | |
| Refractive Index | Not available | |
| Flash Point | 110°C | |
| Appearance | Colorless to light yellow liquid |
The compound’s liquid state and moderate boiling point facilitate its use in solution-phase reactions, while its stability under ambient conditions ensures practicality in laboratory settings .
Synthesis and Manufacturing
Primary Synthesis Route
The most common synthesis involves the reaction of 4-bromoaniline with hexamethyldisilazane (HMDS) or trimethylsilyl chloride (TMSCl) under basic conditions. For example, magnesium-mediated silylation in tetrahydrofuran (THF) achieves yields exceeding 90% . The general reaction scheme is:
This method benefits from mild conditions and high purity, though stoichiometric control is critical to avoid over-silylation .
Alternative Methods
Alternative approaches include:
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Grignard reagent-mediated silylation: Utilizing organomagnesium intermediates to transfer silyl groups.
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Catalytic silylation: Employing transition metal catalysts to enhance efficiency, though this remains under experimental optimization .
Applications in Chemical Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing bioactive molecules. For instance, it is used to introduce silicon-containing moieties into drug candidates, enhancing their metabolic stability and lipophilicity . Recent studies highlight its role in creating hydrophilic porphyrin dimers for photodynamic therapy .
Polymer Science
In materials science, N-(4-bromophenyl)-N,1,1,1-tetramethylsilanamine facilitates the synthesis of silicon-rich polymers such as poly(ferrocenylsilanes), which exhibit unique electrochemical properties . Its bromophenyl group also enables cross-coupling reactions (e.g., Suzuki-Miyaura) to construct conjugated polymeric frameworks .
Organic Synthesis
The compound acts as a protecting group for amines and a silicon-based directing group in C–H functionalization reactions. Its dual TMS groups stabilize reactive intermediates, enabling regioselective transformations .
Comparison with Structural Analogs
The bromophenyl-TMS architecture distinguishes this compound from related silanamines. A comparative analysis reveals:
| Compound | Molecular Formula | Key Differences |
|---|---|---|
| N-(4-Chlorophenyl)-N,N,N-trimethylsilanamine | C₁₂H₂₂ClNSi₂ | Chlorine substitution reduces electrophilicity |
| N-Phenyl-N,N,N-trimethylsilanamine | C₁₂H₂₁NSi₂ | Lacks halogen, limiting cross-coupling utility |
| 4-Bromo-N,N-bis(trimethylsilyl)aniline | C₁₂H₂₂BrNSi₂ | Structural isomer with similar reactivity |
The bromine atom enhances aryl halide reactivity, while the TMS groups improve solubility in nonpolar solvents .
Recent Research Developments
Recent studies explore its utility in:
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Two-photon photodynamic therapy: Silicon-functionalized porphyrins exhibit enhanced light absorption and tumor targeting .
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Organometallic catalysts: Palladium complexes incorporating this ligand show improved selectivity in cross-coupling reactions .
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Hybrid materials: Silica nanoparticles functionalized with bromophenyl-TMS groups demonstrate tunable surface properties for sensor applications .
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